2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile

eEF-2K inhibition Covalent targeting Mutagenesis

2,6-Diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile (CAS 208254-22-2), commonly referred to as DFTD, is a heterocyclic carbonitrile belonging to the 4H-thiopyran-3,5-dicarbonitrile class. It was identified through high-throughput screening as a time‑dependent inhibitor of eukaryotic elongation factor‑2 kinase (eEF‑2K), an atypical alpha‑kinase implicated in cancer cell survival and metabolic adaptation.

Molecular Formula C13H9FN4S
Molecular Weight 272.3 g/mol
CAS No. 208254-22-2
Cat. No. B047310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile
CAS208254-22-2
Molecular FormulaC13H9FN4S
Molecular Weight272.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2C(=C(SC(=C2C#N)N)N)C#N)F
InChIInChI=1S/C13H9FN4S/c14-10-4-2-1-3-7(10)11-8(5-15)12(17)19-13(18)9(11)6-16/h1-4,11H,17-18H2
InChIKeyJIJZMMYXPAJDKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile (DFTD): Compound Profile for Research Procurement


2,6-Diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile (CAS 208254-22-2), commonly referred to as DFTD, is a heterocyclic carbonitrile belonging to the 4H-thiopyran-3,5-dicarbonitrile class. It was identified through high-throughput screening as a time‑dependent inhibitor of eukaryotic elongation factor‑2 kinase (eEF‑2K), an atypical alpha‑kinase implicated in cancer cell survival and metabolic adaptation [1]. Unlike conventional ATP‑competitive inhibitors, DFTD acts via a reversible covalent mechanism, forming a thioimidate adduct with the non‑conserved active‑site Cys‑146 residue [1]. This mechanism underpins its selectivity profile and distinguishes it from common kinase inhibitors. The compound is listed in authoritative enzyme‑ligand databases such as BRENDA as an inhibitor of eEF‑2K (EC 2.7.11.20) [2].

Why Generic Substitution of 2,6-Diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile Is Scientifically Unreliable


2,6-Diamino-4-aryl-4H-thiopyran-3,5-dicarbonitriles appear superficially interchangeable; however, subtle changes to the aryl substituent dramatically alter the electronic environment of the thiopyran ring and the positioning of the reactive nitrile groups [1]. DFTD’s 2‑fluorophenyl moiety provides a unique balance of steric bulk and electrostatic complementarity that places one nitrile within 4.5 Å of eEF‑2K’s Cys‑146, enabling reversible covalent bond formation [1]. The 4‑fluorophenyl regioisomer (CAS 125240‑16‑6) cannot achieve the same geometry, while the unsubstituted phenyl analog lacks the inductive withdrawal that tunes nitrile reactivity [2]. Even within the virtual screening hits, only six nitrile‑containing compounds from the NCI diversity set exhibited comparable potency (IC₅₀ 25–66 μM), and none has been kinetically characterized at the level of DFTD [1]. Substitution without direct comparative selectivity, kinetic, and target‑engagement data therefore carries a high risk of losing the covalent selectivity mechanism that defines DFTD’s value proposition.

Quantitative Differentiation Evidence for 2,6-Diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile


Target Engagement: >10‑Fold Shift in IC₅₀ Upon Cys‑146 Mutation Confirms Covalent Mechanism Specificity

Mutation of the active-site cysteine (C146A or C146S) to which DFTD covalently adducts reduces potency by >10‑fold and completely abolishes time‑dependent inhibition, confirming on‑target covalent engagement [1]. This distinguishes DFTD from reversible non‑covalent analogs that would not exhibit such a differential.

eEF-2K inhibition Covalent targeting Mutagenesis Target engagement

Kinetic Selectivity: Reversible Covalent Half‑Life of 19 Minutes Enables Controlled Target Residence Time

DFTD displays slow, reversible covalent inactivation kinetics, with a measured inactivation rate (k₂ = 0.0017 s⁻¹) and a reversal rate (k₋₂ = 0.0006 s⁻¹) corresponding to a covalent adduct half‑life of ~19 minutes [1]. This contrasts with irreversible covalent inhibitors (infinite residence time) and rapidly reversible non‑covalent binders.

Residence time Reversible covalent Kinetics eEF-2K

Kinase Selectivity Window: >8‑Fold Preference for eEF‑2K Over TRPM7; Negligible ERK2 Inhibition

DFTD was tested against the related alpha‑kinase TRPM7 and the unrelated conventional kinase ERK2. It showed an IC₅₀ of 500 μM for TRPM7 and >4 mM for ERK2, compared to 60 μM for eEF‑2K, yielding a selectivity window of ≥8‑fold [1]. This selectivity arises from the unique Cys‑146 residue not conserved in TRPM7 or ERK2.

Selectivity Off‑target TRPM7 ERK2 Kinase panel

Structural Basis for Covalent Selectivity: Nitrile Positioned 4.5 Å from Cys‑146 in Homology Model

Molecular docking into a validated homology model of human eEF‑2K placed the carbon atom of one nitrile group of DFTD 4.5 Å from the sulfur atom of Cys‑146, consistent with reversible thioimidate adduct formation [1]. The 2‑fluorophenyl substituent orients the thiopyran scaffold to achieve this proximity.

Homology modeling Covalent docking Cys‑146 Nitrile

Resistance to Glutathione Quenching: Covalent Modification Is Active‑Site‑Directed, Not Promiscuous

Pre‑incubation of DFTD (250 μM) with 2.5 mM glutathione (a 10‑fold excess) for 1 h did not impair its ability to inactivate eEF‑2K or alter the reversibility rate, confirming that covalent modification is binding‑site‑mediated rather than due to indiscriminate thiol reactivity [1].

Glutathione Off‑target thiol reactivity Selectivity Covalent control

Comparative Potency: DFTD Falls Within the Potency Range of the Only Six Confirmed eEF‑2K Nitrile Inhibitors

A virtual screen of the NCI diversity set using DFTD as the query identified only six additional nitrile‑containing eEF‑2K inhibitors, with apparent IC₅₀ values spanning 25–66 μM [1]. DFTD’s IC₅₀ of ~60 μM lies within this range, confirming comparable potency, but DFTD is the only compound in this set for which full kinetic, mutational, and selectivity characterization has been reported.

Virtual screening Nitrile inhibitors eEF-2K SAR

Evidence‑Backed Application Scenarios for 2,6-Diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile


Chemical Probe for Studying eEF‑2K Function in Cancer Cell Metabolism

DFTD’s demonstrated ≥8‑fold selectivity for eEF‑2K over TRPM7 [1] and its reversible covalent mechanism with a 19‑min half‑life [1] make it a suitable chemical probe for dissecting eEF‑2K’s role in tumor cell adaptation to nutrient stress, where transient protein synthesis inhibition is physiologically relevant.

Reference Standard for Developing Next‑Generation eEF‑2K Covalent Inhibitors

The complete characterization package – IC₅₀ shift upon C146 mutation [1], kinetic rate constants [1], glutathione resistance [1], and docking pose [1] – positions DFTD as the benchmark reference standard against which new eEF‑2K covalent inhibitor candidates must be compared.

Selectivity Control Compound in Kinase Profiling Panels

With an IC₅₀ >4 mM against ERK2 and 500 μM against TRPM7 [1], DFTD can serve as a selectivity control to validate Cys‑146‑targeted inhibition in broader kinase profiling experiments, distinguishing specific eEF‑2K pharmacology from off‑target effects.

Template for Structure‑Based Design of 4H‑Thiopyran‑3,5‑dicarbonitrile Analogs

The 4.5 Å nitrile–Cys‑146 distance from the validated homology model [1] and the established SAR from virtual screening (only 6 active nitriles from 81 compounds) [1] provide a structural template for medicinal chemistry efforts aiming to improve potency while preserving covalent selectivity.

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